molecular formula C27H30O15 B8255220 Orientin 2''-O-rhamnoside CAS No. 81398-30-3

Orientin 2''-O-rhamnoside

Cat. No. B8255220
CAS RN: 81398-30-3
M. Wt: 594.5 g/mol
InChI Key: TVSBSLGTNMNUBC-ZDBFMITKSA-N
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Description

Orientin 2''-O-rhamnoside is a natural product found in Citrus japonica with data available.

Scientific Research Applications

Neuroprotection in Neurodegenerative Diseases

Orientin 2''-O-rhamnoside demonstrates potential in alleviating symptoms of neurodegenerative diseases. Studies reveal that it can relieve hydrogen peroxide (H2O2)-induced neuronal apoptosis, suggesting a neuroprotective effect. This is achieved by inhibiting ROS-mediated activation of signaling pathways in cells (Qi et al., 2018). Additionally, orientin shows promise in treating neonatal ischemic brain injury, reducing cell injury and oxidative stress in rat cortical neurons (Tian et al., 2018).

Cardioprotection

This compound exhibits cardioprotective effects, particularly in conditions like myocardial ischemia-reperfusion injury. It enhances cell viability and decreases apoptosis, potentially by activating specific signaling cascades (Liu et al., 2016). Another study indicates that it reduces myocardial infarction size and mitigates adverse cardiac remodeling through the eNOS/NO signaling pathway (Li et al., 2017).

Anti-inflammatory and Antioxidant Effects

This compound has shown remarkable anti-inflammatory activities, as evidenced by its ability to reduce inflammatory response in cerebral ischemia-reperfusion injury. This is achieved through modulation of various signaling pathways and inflammatory molecules (Wang et al., 2017). Moreover, it demonstrates potent antioxidant properties, offering protection against oxidative stress in different cell types.

Potential in Treating Metabolic Disorders

Studies indicate that this compound may have a therapeutic role in metabolic disorders. For instance, it improves substrate utilization and expression of genes involved in insulin signaling and energy regulation, suggesting potential benefits in managing conditions like insulin resistance and type 2 diabetes (Mazibuko-Mbeje et al., 2021).

Anticancer Properties

This compound exhibits anticancer properties, as seen in its ability to suppress cell proliferation and mitigate inflammatory responses in colorectal cancer models. It also shows efficacy in inhibiting tumor invasion and metastasis in breast cancer cells (Thangaraj & Vaiyapuri, 2017); (Kim et al., 2018).

properties

IUPAC Name

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-8-19(34)21(36)23(38)27(39-8)42-26-22(37)20(35)16(7-28)41-25(26)18-13(32)5-12(31)17-14(33)6-15(40-24(17)18)9-2-3-10(29)11(30)4-9/h2-6,8,16,19-23,25-32,34-38H,7H2,1H3/t8-,16+,19-,20+,21+,22-,23+,25-,26+,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSBSLGTNMNUBC-ZDBFMITKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312108
Record name Orientin 2′′-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81398-30-3
Record name Orientin 2′′-O-rhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81398-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orientin 2′′-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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